Cas no 81038-31-5 (Tosyl-1H-indol-4-amine)

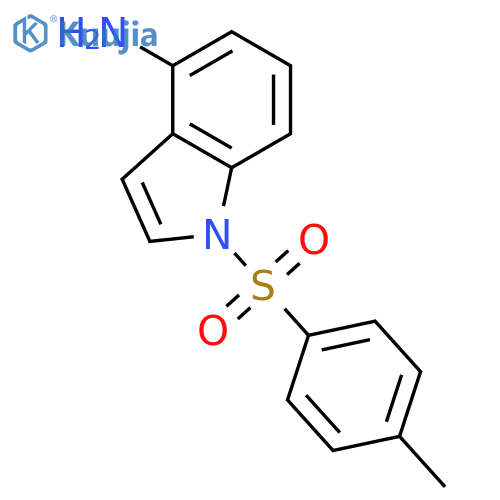

Tosyl-1H-indol-4-amine structure

商品名:Tosyl-1H-indol-4-amine

CAS番号:81038-31-5

MF:C15H14N2O2S

メガワット:286.348862171173

MDL:MFCD20268029

CID:3223862

PubChem ID:10924147

Tosyl-1H-indol-4-amine 化学的及び物理的性質

名前と識別子

-

- 1H-INDOL-4-AMINE, 1-[(4-METHYLPHENYL)SULFONYL]-

- Tosyl-1H-indol-4-amine

- POVICWDTCODJQM-UHFFFAOYSA-N

- 1-(4-methylphenyl)sulfonylindol-4-amine

- 1-Tosyl-1H-indol-4-amine

- DB-132987

- H27887

- 81038-31-5

- SCHEMBL11218072

- A1-00541

-

- MDL: MFCD20268029

- インチ: InChI=1S/C15H14N2O2S/c1-11-5-7-12(8-6-11)20(18,19)17-10-9-13-14(16)3-2-4-15(13)17/h2-10H,16H2,1H3

- InChIKey: POVICWDTCODJQM-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 286.07759887Da

- どういたいしつりょう: 286.07759887Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 437

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

Tosyl-1H-indol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T111650-1000mg |

Tosyl-1H-indol-4-amine |

81038-31-5 | 1g |

$919.00 | 2023-05-17 | ||

| TRC | T111650-500mg |

Tosyl-1H-indol-4-amine |

81038-31-5 | 500mg |

$ 600.00 | 2022-06-03 | ||

| Matrix Scientific | 121477-10g |

Tosyl-1H-indol-4-amine, 97% |

81038-31-5 | 97% | 10g |

$1920.00 | 2023-09-09 | |

| Matrix Scientific | 121477-5g |

Tosyl-1H-indol-4-amine, 97% |

81038-31-5 | 97% | 5g |

$1200.00 | 2023-09-09 | |

| TRC | T111650-1g |

Tosyl-1H-indol-4-amine |

81038-31-5 | 1g |

$ 1200.00 | 2023-09-06 |

Tosyl-1H-indol-4-amine 関連文献

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

81038-31-5 (Tosyl-1H-indol-4-amine) 関連製品

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量